Technical Monograph: Synthesis and Characterization of 4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline
Technical Monograph: Synthesis and Characterization of 4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline
Executive Summary
This technical guide details the synthesis, purification, and characterization of 4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline . This molecule represents a critical scaffold in medicinal chemistry, serving as a bioisostere to morpholine-based anilines.[1] The incorporation of the thiomorpholine 1,1-dioxide (sulfone) moiety typically enhances metabolic stability and polarity compared to its morpholine or thiomorpholine congeners, reducing lipophilicity-driven toxicity while maintaining hydrogen bond acceptor capability.
The following protocols are designed for high-purity isolation suitable for Structure-Activity Relationship (SAR) studies or further derivatization (e.g., amide coupling or urea formation).
Retrosynthetic Analysis & Strategy
The synthesis is approached via a convergent two-step sequence designed to maximize yield and minimize side reactions associated with the oxidation of sulfur.
Strategic Logic
-
Preservation of the Sulfone: We utilize the pre-oxidized building block thiomorpholine 1,1-dioxide rather than oxidizing a thiomorpholine intermediate later. Post-synthetic oxidation of sulfur often leads to N-oxide byproducts or over-oxidation of the aniline nitrogen.
-
N-Alkylation over Reductive Amination: While reductive amination of 4-nitrobenzaldehyde is possible, the alkylation of 4-nitrobenzyl bromide is kinetically favored and cleaner for the secondary amine of the thiomorpholine dioxide, which has reduced nucleophilicity due to the electron-withdrawing sulfone group.
-
Chemoselective Reduction: The nitro group is reduced to the aniline using catalytic hydrogenation (Pd/C). Unlike sulfides, the sulfone group does not poison the Palladium catalyst, allowing for a clean, high-yielding reduction under mild conditions.
Reaction Pathway Diagram[2]
Figure 1: Two-step synthetic pathway utilizing a pre-formed sulfone ring to avoid late-stage oxidation issues.
Experimental Protocols
Step 1: Synthesis of 4-[(4-Nitrophenyl)methyl]thiomorpholine 1,1-dioxide
Objective: N-alkylation of the secondary amine with an electrophilic benzyl bromide.
-
Reagents:
Procedure:
-
Setup: To a dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser, charge Thiomorpholine 1,1-dioxide (e.g., 1.35 g, 10 mmol) and anhydrous Acetonitrile (15 mL).
-
Base Addition: Add
(3.45 g, 25 mmol) in a single portion. Stir for 10 minutes at room temperature to ensure suspension homogeneity. -
Alkylation: Add 4-Nitrobenzyl bromide (2.37 g, 11 mmol) portion-wise over 5 minutes. ( Caution: Benzyl bromides are lachrymators; work in a fume hood.)
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (Mobile phase: 1:1 Ethyl Acetate/Hexane). The starting amine spot (baseline or low Rf) should disappear. -
Workup:
-
Cool reaction to room temperature.
-
Filter off inorganic salts (
, excess ) through a Celite pad. Wash the pad with Ethyl Acetate (EtOAc). -
Concentrate the filtrate under reduced pressure to yield a crude yellow solid.
-
-
Purification: Recrystallize from hot Ethanol or perform flash column chromatography (Gradient: 20%
50% EtOAc in Hexanes) to yield the nitro-intermediate as a pale yellow solid.-
Typical Yield: 85–92%.
-
Step 2: Reduction to 4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline
Objective: Chemoselective reduction of the nitro group to a primary amine.
-
Reagents:
-
Nitro Intermediate (from Step 1)[1]
-
10% Palladium on Carbon (Pd/C) (10 wt% loading)
-
Methanol (MeOH) (anhydrous)
-
Hydrogen Gas (
) (Balloon pressure)
-
Procedure:
-
Inerting: Charge the Nitro Intermediate (2.7 g, 10 mmol) and MeOH (30 mL) into a flask. Purge the vessel with Nitrogen (
) gas for 5 minutes. -
Catalyst Addition: Carefully add 10% Pd/C (270 mg). (Caution: Dry Pd/C is pyrophoric. Keep wet with solvent or add under inert atmosphere.)
-
Hydrogenation: Evacuate the flask and backfill with
(balloon). Stir vigorously at room temperature for 2–4 hours. -
Monitoring: Monitor by TLC. The yellow fluorescent spot of the nitro compound will disappear, replaced by a lower Rf, UV-active (and ninhydrin-positive) aniline spot.
-
Workup:
-
Filter the mixture through a Celite pad to remove the Pd/C catalyst. (Do not let the filter cake dry out completely to prevent ignition.)
-
Wash the cake with MeOH.[5]
-
Concentrate the filtrate to dryness.
-
-
Purification: The product is often pure enough for use (
).[6] If necessary, recrystallize from Isopropanol/Hexane or triturate with Diethyl Ether.-
Typical Yield: 90–95%.
-
Characterization Data
The following data confirms the structure of the final target: 4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline .
NMR Spectroscopy
Solvent:
| Proton ( | Chemical Shift ( | Multiplicity | Integration | Structural Insight |
| Ar-H (meta to amine) | 6.95 | Doublet ( | 2H | Aromatic ring (AA'BB' system) |
| Ar-H (ortho to amine) | 6.50 | Doublet ( | 2H | Upfield shift due to electron-donating |
| 4.95 | Broad Singlet | 2H | Primary aniline protons (exchangeable with | |
| Benzylic | 3.52 | Singlet | 2H | Linker between ring and heterocycle |
| 3.05 | Triplet ( | 4H | Deshielded by sulfone group | |
| 2.85 | Triplet ( | 4H | Alpha to nitrogen |
Mass Spectrometry (ESI-MS)
-
Calculated Monoisotopic Mass (
): 240.09 g/mol -
Observed (
): 241.1 m/z -
Interpretation: Clean protonated molecular ion confirms the successful reduction and integrity of the sulfone ring.
IR Spectroscopy
-
Amine (
): Doublet stretch at ~3350 and 3450 . -
Sulfone (
): Strong symmetric stretch at ~1120 and asymmetric stretch at ~1290 .
Critical Quality Attributes (CQA) & Troubleshooting
Workup Logic Diagram
Figure 2: Troubleshooting logic for common synthetic bottlenecks.
Safety & Handling
-
Thiomorpholine 1,1-dioxide: Generally low toxicity but treats as an irritant.
-
4-Nitrobenzyl bromide: Lachrymator and skin irritant. Must be handled in a fume hood. Neutralize glassware with dilute NaOH before removal from the hood.
-
Anilines: Toxic by inhalation and skin absorption. Potential methemoglobinemia agents.[2] Wear double nitrile gloves.
References
-
PubChem. Thiomorpholine 1,1-dioxide (Compound Summary). National Library of Medicine. Available at: [Link]
-
Muthusamy, S., et al. (2021).[7] Recent Advances in the Synthesis of Heterocycles via Multicomponent Reactions. (Contextual reference for thiomorpholine reactivity).
-
MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine. (Analogous chemistry validation). Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thiomorpholine 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 12324096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Recent Advances in the Synthesis of 4H-Benzo[d][1,3]oxathiin-4-ones and 4H-Benzo[d][1,3]dioxin-4-ones [mdpi.com]
